2-Butyl-2-ethyl-1,3-propanediol

Description

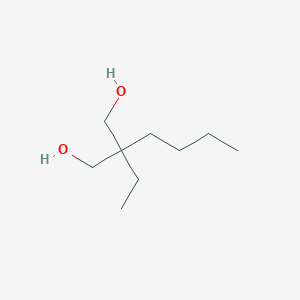

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKYSDCYIODJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041400 | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

115-84-4 | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61P3KJ8K4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An Analysis of 3,3-Bis(hydroxymethyl)heptane: Structure and Nomenclature

The compound commonly referred to as 3,3-Bis(hydroxymethyl)heptane is a diol with a heptane backbone. However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is 2-butyl-2-ethylpropane-1,3-diol. This name is determined by identifying the longest carbon chain that contains the principal functional groups, which in this case are the two hydroxyl (-OH) groups.

Chemical Structure and IUPAC Name

The molecular formula for this compound is C9H20O2.[1][2] Its structure consists of a central carbon atom bonded to a butyl group, an ethyl group, and two hydroxymethyl groups (-CH2OH).

While "3,3-Bis(hydroxymethyl)heptane" accurately describes the molecule as a seven-carbon chain (heptane) with two hydroxymethyl substituents at the third carbon, IUPAC guidelines prioritize naming conventions that incorporate the primary functional groups into the parent chain. In this instance, the longest continuous carbon chain containing both hydroxyl groups is a three-carbon chain, making it a derivative of propane.

Therefore, the systematic IUPAC name is 2-butyl-2-ethylpropane-1,3-diol .[2] The name "3,3-Bis(hydroxymethyl)heptane" is recognized as a synonym.[1][2][3]

Below is a table summarizing the key identifiers for this chemical compound.

| Identifier | Value |

| Preferred IUPAC Name | 2-butyl-2-ethylpropane-1,3-diol[2] |

| Synonyms | 3,3-Bis(hydroxymethyl)heptane, 2-Ethyl-2-butyl-1,3-propanediol[1][2][3] |

| CAS Number | 115-84-4[1] |

| Molecular Formula | C9H20O2[1][2][4] |

| Molecular Weight | 160.25 g/mol [3] |

Visualization of the Chemical Structure

To illustrate the relationship between the structure and its IUPAC name, the following diagram represents the molecule, highlighting the parent propane chain and its substituents.

Caption: Logical relationship of the IUPAC name 2-butyl-2-ethylpropane-1,3-diol.

References

2-Ethyl-2-(hydroxymethyl)-1-hexanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-2-(hydroxymethyl)-1-hexanol, also known by its systematic name, 2-Butyl-2-ethyl-1,3-propanediol. This document is intended to serve as a key resource for professionals in research and development.

Core Properties and Data

2-Ethyl-2-(hydroxymethyl)-1-hexanol, with the CAS number 115-84-4, is a propanediol derivative.[1][2][3][4] It is recognized for its use in the synthesis of polyester resins for coatings and adhesives in food contact applications.[4]

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of 2-Ethyl-2-(hydroxymethyl)-1-hexanol.

| Property | Value | Source |

| Molecular Formula | C9H20O2 | [2][4] |

| Molecular Weight | 160.25 g/mol | [2][4] |

| Melting Point | 41-44 °C (lit.) | [3] |

| Boiling Point | 262.00 °C @ 760.00 mm Hg | [1] |

| 178 °C @ 50 mmHg (lit.) | [3] | |

| Flash Point | > 110.00 °C (> 230.00 °F) TCC | [1] |

| 136 °C (276.8 °F) - closed cup | ||

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est) | [1] |

| logP (o/w) | 1.709 (est) | [1] |

| Appearance | Solid | [4] |

Chemical Structure and Identifiers

The relationship between the common names, CAS number, and the chemical structure of this compound is illustrated below.

Caption: Chemical structure and identifiers of this compound.

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For a liquid at reduced pressure, as some of the data suggests, a distillation setup is used.

Methodology:

-

The compound is placed in a distillation flask with a boiling chip.

-

The flask is connected to a condenser, a receiving flask, and a vacuum source.

-

The pressure is reduced to the desired level (e.g., 50 mmHg).

-

The flask is heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.

Flash Point Determination

The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup tester.

Methodology:

-

A sample of the compound is placed in the test cup of the apparatus and covered with a lid.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Chemical Synthesis

This compound is utilized in bulk polycondensation reactions with diacid monomers, such as terephthalic acid, to produce poly(ethylene terephthalate) copolymers.[3]

The following diagram illustrates the conceptual pathway of this polymerization.

Caption: Synthesis of Copolymers via Polycondensation.

References

Spectral Analysis of 2-Butyl-2-ethyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Butyl-2-ethyl-1,3-propanediol, a key intermediate in various industrial applications, including the synthesis of polyesters and as a component in lubricants and plasticizers. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | t | 3H | -CH₂CH₃ (Ethyl) |

| 0.90 | t | 3H | -CH₂CH₂CH₂CH₃ (Butyl) |

| 1.25-1.35 | m | 6H | -CH₂CH₂ CH₃ (Butyl) & -CH₂ CH₃ (Ethyl) |

| 3.45 | s | 4H | -CH₂ OH |

| ~2.5-3.5 (broad) | s | 2H | -OH |

¹³C NMR (Carbon-13 NMR) Spectral Data [1][2][3]

| Chemical Shift (δ) ppm | Assignment |

| 7.6 | -CH₂CH₃ (Ethyl) |

| 14.1 | -CH₂CH₂CH₂CH₃ (Butyl) |

| 23.1 | -CH₂CH₂ CH₃ (Butyl) |

| 23.5 | -CH₂ CH₃ (Ethyl) |

| 33.1 | -CH₂ CH₂CH₃ (Butyl) |

| 44.5 | C (CH₂OH)₂ |

| 67.5 | -CH₂ OH |

Infrared (IR) Spectroscopy

Key IR Absorption Bands [4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300 (broad) | O-H stretch | Strong, broad absorption indicative of hydrogen-bonded hydroxyl groups. |

| 2955, 2870 | C-H stretch (alkane) | Strong absorptions corresponding to the stretching of sp³ C-H bonds in the butyl and ethyl groups. |

| 1465 | C-H bend (alkane) | Bending vibration of the methylene and methyl groups. |

| 1045 | C-O stretch | Strong absorption indicating the stretching of the carbon-oxygen single bond of the primary alcohols. |

Mass Spectrometry (MS)

Key Mass Fragments from Electron Ionization (EI-MS) [5][6][7]

| m/z | Proposed Fragment |

| 129 | [M - CH₂OH]⁺ |

| 103 | [M - C₄H₉]⁺ |

| 85 | [M - C₄H₉ - H₂O]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound (approximately 20-30 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.[8] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid or solid samples with minimal preparation.[1][9][10][11][12]

A small amount of the this compound sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[13] This technique allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a polar stationary phase like DB-WAX or a non-polar phase like DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure good separation and elution of the compound. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at a standard ionizing energy of 70 eV. The mass analyzer scans a mass range of approximately m/z 30-300 to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 2. This compound(115-84-4) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]

- 7. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. agilent.com [agilent.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. covalentmetrology.com [covalentmetrology.com]

- 12. s4science.at [s4science.at]

- 13. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

Solubility Profile of 2-Butyl-2-ethyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Butyl-2-ethyl-1,3-propanediol in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics to formulation stability. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 8.8 g/L | 20 | Soluble. |

| Methanol | CH₃OH | Highly Soluble | Not Specified | Described as "almost transparency," suggesting good solubility.[1][2] |

| Ethanol | C₂H₅OH | Predicted to be Soluble | - | As a short-chain alcohol, ethanol is expected to be a good solvent for a diol with alkyl chains. |

| Acetone | C₃H₆O | Predicted to be Soluble | - | The polar aprotic nature of acetone should allow for favorable interactions. |

| Ethyl Acetate | C₄H₈O₂ | Predicted to be Moderately Soluble | - | Expected to be a moderate solvent due to its ester functionality. |

| Dichloromethane | CH₂Cl₂ | Predicted to be Soluble | - | The polar nature of dichloromethane should facilitate dissolution. |

| Chloroform | CHCl₃ | Predicted to be Soluble | - | Similar to dichloromethane, chloroform is expected to be a good solvent. |

| Toluene | C₇H₈ | Predicted to be Sparingly Soluble | - | The non-polar aromatic character of toluene suggests lower solubility. |

| Hexane | C₆H₁₄ | Predicted to be Sparingly Soluble | - | As a non-polar aliphatic solvent, hexane is expected to be a poor solvent. |

Physicochemical Properties of this compound

A comprehensive understanding of the compound's physical properties is essential for its effective use.

| Property | Value |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 41-44 °C |

| Boiling Point | 178 °C at 50 mmHg |

| Density | 0.93 g/cm³ |

Experimental Protocol for Solubility Determination (Flask Method)

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the OECD Test Guideline 105 (Flask Method). This method is suitable for substances with solubilities above 10⁻² g/L.

1. Principle:

A supersaturated solution of the test substance in the solvent of choice is agitated at a constant temperature. Once equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

2. Materials and Equipment:

-

This compound (analytical standard grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge (optional)

-

Syringes and filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Stopper the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 20 °C).

-

Agitate the mixture using a magnetic stirrer or shaker. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or dispersion of the solid into very fine particles.

-

Allow the mixture to equilibrate for a sufficient period. A preliminary test may be needed to determine the time required to reach equilibrium (typically 24 to 48 hours). Equilibrium is reached when consecutive measurements of the concentration of the solute in the solution, taken at least 24 hours apart, show no significant difference.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. The filtration apparatus should be pre-equilibrated to the test temperature to avoid precipitation.

-

Dilute the filtered sample as necessary with the solvent to bring the concentration within the working range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the prepared sample using a validated analytical method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and any dilution factors. Express the result in g/L or other appropriate units.

-

4. Data Reporting:

The report should include:

-

The detailed experimental procedure.

-

The analytical method used, including validation data.

-

The solubility results, including the mean value and standard deviation from at least three replicate experiments.

-

The test temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the flask method.

References

Material safety data sheet for 2-Butyl-2-ethyl-1,3-propanediol

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Butyl-2-ethyl-1,3-propanediol

Identification

This compound is a chemical compound with the CAS number 115-84-4.[1] It is also known by its EINECS number, 204-111-7.[1] The molecular formula for this compound is C₉H₂₀O₂.[2] It is utilized in various industrial and commercial applications, including the synthesis of polyesters, polyurethanes, lubricants, and as an emollient in cosmetics.[3][4][5]

| Identifier | Value |

| CAS Number | 115-84-4[1] |

| EINECS Number | 204-111-7[1] |

| Molecular Formula | C₉H₂₀O₂[2] |

| Molecular Weight | 160.25 g/mol [2] |

| IUPAC Name | 2-butyl-2-ethylpropane-1,3-diol[2] |

| Synonyms | bep, 2-ethyl-2-butyl-1,3-propanediol[1][6] |

Physical and Chemical Properties

This compound is a white crystalline solid with a mild odor.[1][4] It has a relatively low solubility in water.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | White crystalline powder/solid[1][4][6] |

| Odor | Mild, Odorless[1][6] |

| Melting Point | 41 - 44 °C[1] |

| Boiling Point | 178 °C at 50-67 hPa[1] |

| Flash Point | 136 - 137 °C (closed cup)[1][6] |

| Density | 0.97 g/cm³ at 20 °C[1] |

| Water Solubility | 8.8 g/L at 20 °C[1] |

| Vapor Pressure | 1.00e-04 mmHg[5] |

Hazard Identification and Safety

This chemical is considered hazardous and requires careful handling. It is known to cause skin irritation and serious eye irritation.[6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates its potential for irritation.

| Classification | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][5][6] |

| Specific target organ toxicity (single exposure) (Category 3) | May cause respiratory irritation[6] |

Precautionary Measures

Safe handling practices are crucial to minimize exposure and risk.

| Precautionary Code | Statement |

| P264 | Wash skin thoroughly after handling.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] |

Experimental Protocols

Acute Oral Toxicity Study

The acute oral toxicity was determined using a study based on Directive 67/548/EEC, Annex V, B.1.[1] In this protocol, the substance is administered orally to rats, and the dosage at which 50% of the test subjects expire (LD50) is determined. For this compound, the LD50 was found to be 2,900 mg/kg for both male and female rats.[1]

Water Solubility Test

The water solubility was determined according to OECD Test Guideline 105.[1] This method, also known as the Flask Method, involves dissolving the substance in water at a specific temperature until saturation is reached. The concentration of the dissolved substance is then measured to determine its solubility.

Toxicological Information

The toxicological profile indicates moderate toxicity upon acute exposure.

| Toxicity Type | Species | Route | Value |

| Acute Oral LD50 | Rat (male and female) | Oral | 2,900 mg/kg[1] |

| Acute Dermal LD50 | Rabbit | Skin | 3,810 mg/kg[5][8] |

| Skin Corrosion/Irritation | Rabbit | Skin | Irritating to skin[3] |

| Serious Eye Damage/Irritation | Rabbit | Eyes | Irritating to eyes[3] |

| Carcinogenicity | IARC | - | Not classifiable as a human carcinogen (No ingredient >= 0.1% is identified as probable, possible or confirmed)[1][9] |

Emergency and First Aid Procedures

Proper first aid is critical in case of accidental exposure.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C9H20O2 | CID 61038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 115-84-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. butyl ethyl propanediol, 115-84-4 [thegoodscentscompany.com]

- 9. cficoatings.com [cficoatings.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Butyl-2-ethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Butyl-2-ethyl-1,3-propanediol. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules, particularly neopentyl glycol (2,2-dimethyl-1,3-propanediol), to infer potential thermal behavior. Detailed experimental protocols for assessing thermal stability and identifying decomposition products are also provided.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application. The following table summarizes key data sourced from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 41-44 °C |

| Boiling Point | 178 °C @ 50 mmHg |

| Flash Point | 136 °C (closed cup) |

| Solubility | Soluble in water and many organic solvents |

Thermal Stability and Decomposition

One study indicates a decomposition temperature for neopentyl glycol to be around 280°C. In contrast, a more detailed thermogravimetric analysis (TGA) study reports a maximum thermal decomposition temperature (Tmax) of 159.72°C. This temperature represents the point of the most rapid weight loss. The thermal degradation in this study was observed to begin at approximately 135°C and conclude around 195°C.

Given the structural similarities, the thermal decomposition of this compound is likely to proceed through similar pathways, although the presence of longer alkyl chains (butyl and ethyl groups) may influence the onset and rate of decomposition. It is plausible that the decomposition of this compound would also occur in a temperature range conducive to the cleavage of its carbon-carbon and carbon-oxygen bonds. Upon heating, it is anticipated that the compound will decompose, leading to the release of volatile and potentially irritating gases and vapors.

Hypothetical Decomposition Pathway

The thermal decomposition of 1,3-diols can be complex. A plausible, albeit hypothetical, decomposition pathway for this compound is initiated by the homolytic cleavage of the C-C bond between the quaternary carbon and one of the hydroxymethyl groups, leading to the formation of radical intermediates. These reactive species can then undergo a series of reactions, including hydrogen abstraction, disproportionation, and further fragmentation, to yield a variety of smaller, volatile molecules.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air to study oxidative decomposition) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) will indicate the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Objective: To identify the volatile and semi-volatile products generated during thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled directly to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Based on the TGA data, select a temperature within the decomposition range (e.g., the Tmax identified by TGA). A temperature of 300°C would be a reasonable starting point.

-

Pyrolysis Time: A short duration, typically in the range of 5-20 seconds, is sufficient for flash pyrolysis.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all decomposition products.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: The separated decomposition products are identified by comparing their mass spectra with a reference library (e.g., NIST).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Disclaimer: The information on thermal decomposition is based on data for a structurally similar compound and should be confirmed by specific experimental analysis. The provided protocols are intended as a general guide and may require optimization for specific instrumentation and analytical goals.

An In-depth Technical Guide to the Synthesis and Discovery of 2-Butyl-2-ethyl-1,3-propanediol

This technical guide provides a comprehensive overview of 2-Butyl-2-ethyl-1,3-propanediol (BEPD), a versatile diol with applications ranging from polymer synthesis to insect repellents. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, synthesis methodologies, experimental protocols, and key physicochemical properties.

Discovery

The first documented synthesis and claim of this compound appears in a 1947 patent. This patent not only describes a method for its preparation but also identifies its utility as an effective insect repellent. The compound is synthesized by reacting 2-ethylhexanal with formaldehyde in the presence of an alkaline substance.

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: a classical approach involving a crossed Cannizzaro-type reaction and a salt-free method.[1]

Classical Synthesis: Aldol Condensation followed by a Crossed Cannizzaro Reaction

The classical and most well-documented method for synthesizing BEPD involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a strong base, such as potassium hydroxide.[2] This process consists of two main stages: an initial aldol condensation followed by a crossed Cannizzaro reaction.

In the first stage, formaldehyde reacts with 2-ethylhexanal in an aldol condensation. Subsequently, in the crossed Cannizzaro reaction, another molecule of formaldehyde reduces the intermediate aldehyde to the corresponding diol (this compound), while formaldehyde itself is oxidized to formic acid.[2] Using formaldehyde as the reducing agent is advantageous as it is a less valuable reagent.

The overall reaction is highly exothermic and requires careful temperature control.

dot

Caption: Classical synthesis of BEPD via Aldol Condensation and Crossed Cannizzaro Reaction.

Salt-Free Synthesis

A more modern, "salt-free" approach to BEPD synthesis involves an aldol addition followed by hydrogenation. This method avoids the production of formate salts, simplifying purification and reducing waste streams. The initial aldol addition of 2-ethylhexanal and formaldehyde is followed by the catalytic hydrogenation of the intermediate aldehyde to yield the final diol product.[1]

dot

Caption: Salt-free synthesis pathway for BEPD.

Experimental Protocols

Classical Synthesis Protocol

The following protocol is adapted from the 1947 patent describing the synthesis of this compound.

Materials:

-

2-ethylhexanal (384 grams)

-

37% Formaldehyde solution (486 grams)

-

Potassium hydroxide (187 grams)

-

Ethyl alcohol (1400 cc)

-

Carbon dioxide (gaseous)

Procedure:

-

A mixture of 384 grams of 2-ethylhexanal and 486 grams of 37% formaldehyde solution is prepared.

-

A solution of 187 grams of potassium hydroxide in 1400 cc of ethyl alcohol is added slowly to the aldehyde mixture with constant stirring.

-

The reaction mixture is maintained at a temperature of 15-30°C for 16 hours with continuous stirring.

-

After the reaction period, excess potassium hydroxide is neutralized by bubbling gaseous carbon dioxide through the mixture.

-

The resulting precipitate is removed by filtration.

-

The filtrate is then heated under reduced pressure to remove the ethyl alcohol.

-

The remaining liquid is distilled under reduced pressure (10 mm Hg) at 139°C to yield this compound. The patent reports a 73% yield.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [3] |

| Molecular Weight | 160.25 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 178 °C at 67 hPa | [3] |

| Density | 0.97 g/cm³ at 20 °C | [3] |

| Water Solubility | 8.8 g/L at 20 °C | [3] |

| Flash Point | 136 °C (closed cup) | [3] |

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. 1H NMR spectral data is available for this compound, providing information about its chemical structure.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

| Hazard Statement | GHS Classification |

| Causes skin irritation | Skin Irrit. 2 |

| Causes serious eye irritation | Eye Irrit. 2 |

References

Purity Analysis of Commercial 2-Butyl-2-ethyl-1,3-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of commercial 2-Butyl-2-ethyl-1,3-propanediol. The document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards relevant to quality control and regulatory submission in the pharmaceutical and chemical industries.

Introduction

This compound (BEPD) is a key intermediate in the synthesis of various organic compounds, including polyesters, lubricants, and emulsifying agents. Its use in applications such as drug delivery systems necessitates stringent purity control to ensure product safety and efficacy. This guide details the primary analytical techniques for assessing the purity of commercial BEPD, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential Impurities in Commercial this compound

The primary route for the industrial synthesis of this compound involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a hydroxide catalyst.[1][2] This process can lead to several potential impurities, including:

-

Unreacted Starting Materials: 2-ethylhexanal and formaldehyde.

-

Byproducts of Aldol Condensation: Self-condensation products of 2-ethylhexanal.

-

Cannizzaro Reaction Byproducts: Formic acid and its salts, and 2-ethyl-2-(hydroxymethyl)-1-hexanol.

-

Solvent Residues: If solvents are used in the synthesis or purification process.

A logical workflow for the comprehensive purity analysis of this compound is depicted below.

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas chromatography with flame ionization detection (GC-FID) is the most common method for determining the purity of this compound, as indicated by commercial suppliers. For the identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[3][4] Due to the polar nature of diols, derivatization is often recommended to improve peak shape and thermal stability.[5][6][7]

3.1.1. Sample Preparation (with Derivatization)

-

Standard and Sample Preparation: Accurately weigh approximately 50 mg of the this compound reference standard and sample into separate vials.

-

Dissolution: Add 1 mL of a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Derivatization: Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vials and heat at 70°C for 30 minutes.

-

Dilution: After cooling to room temperature, dilute with an appropriate solvent like hexane to the desired concentration for GC analysis.

3.1.2. GC-FID and GC-MS Conditions

The following table outlines a typical set of GC conditions for the analysis of derivatized this compound.

| Parameter | GC-FID Condition | GC-MS Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Inlet Temperature | 250°C | 250°C |

| Injection Volume | 1 µL (Split ratio 50:1) | 1 µL (Split ratio 50:1) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Detector | FID at 300°C | MS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C |

| MS Scan Range | N/A | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with a Refractive Index Detector (RID) is a suitable method for the analysis of non-volatile impurities and can also be used for the purity assay of this compound without derivatization.[8][9]

3.2.1. Sample Preparation

-

Standard and Sample Preparation: Accurately weigh approximately 100 mg of the reference standard and sample into separate volumetric flasks.

-

Dissolution: Dissolve and dilute to volume with the mobile phase to achieve a final concentration of about 10 mg/mL.

-

Filtration: Filter the solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-RID Conditions

| Parameter | Condition |

| Column | Aminex HPX-87H or similar ion-exclusion column (300 mm x 7.8 mm) |

| Mobile Phase | 5 mM Sulfuric Acid in water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 60°C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table presents a hypothetical impurity profile for a commercial batch of this compound.

| Analyte | Retention Time (GC) | Area % (GC-FID) | Identity Confirmation |

| This compound | 12.5 min | 99.5% | GC-MS, NMR |

| Impurity A | 8.2 min | 0.2% | GC-MS |

| Impurity B | 10.1 min | 0.15% | GC-MS |

| Impurity C | 14.3 min | 0.1% | GC-MS |

| Total Impurities | 0.45% | ||

| Assay | 99.5% |

Visualization of Analytical Workflow

A diagram illustrating the decision-making process in the purity analysis is provided below.

Caption: Decision workflow for purity assessment of this compound.

Conclusion

The purity of commercial this compound can be reliably determined using a combination of chromatographic techniques. GC-FID is the primary method for assay determination, while GC-MS is invaluable for the identification of volatile impurities. HPLC-RID offers a complementary approach for non-volatile components. The implementation of the detailed protocols and a logical analytical workflow, as described in this guide, will ensure the quality and consistency of this compound for its intended applications.

References

- 1. WO1998007675A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 2. This compound | 115-84-4 [chemicalbook.com]

- 3. polymersolutions.com [polymersolutions.com]

- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 5. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 2-Butyl-2-ethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyesters incorporating 2-butyl-2-ethyl-1,3-propanediol (BEPD). The inclusion of BEPD, a branched aliphatic diol, in polyester chains imparts unique properties such as increased flexibility, improved hydrolytic stability, and reduced crystallinity, making these polymers suitable for a variety of applications, including specialized coatings and materials for drug delivery systems.

Introduction to this compound in Polyester Synthesis

This compound is an asymmetric and hydrophobic diol that, when used as a monomer in polyester synthesis, disrupts chain packing and reduces crystallinity. This modification leads to polyesters with lower viscosity, enhanced solubility, and improved resistance to hydrolysis compared to those synthesized with linear or more symmetrical diols like neopentyl glycol.[1] The pendant butyl and ethyl groups provide steric hindrance that increases the flexibility and durability of the final polymer.[2] These characteristics are particularly advantageous in the formulation of high-performance coatings, including those for coil and can applications.[2] BEPD is also recognized for its use in polyurethane and alkyd resin manufacturing.

Key Properties of BEPD-Based Polyesters

Polyesters synthesized with this compound exhibit a range of desirable properties:

-

Enhanced Flexibility: The branched structure of BEPD introduces kinks in the polymer backbone, leading to increased flexibility and impact resistance in the resulting polyester.[2]

-

Improved Weather and Chemical Resistance: Coatings formulated with BEPD-containing polyesters demonstrate excellent durability and resistance to environmental stressors and chemical agents.[2]

-

Increased Hydrolytic Stability: The hydrophobic nature of the butyl and ethyl side chains helps to protect the ester linkages from hydrolysis, thereby enhancing the longevity of the polymer in aqueous environments.[1]

-

Reduced Crystallinity: The irregular structure of BEPD hinders the formation of crystalline domains, resulting in amorphous or semi-crystalline polyesters with improved clarity and solubility.[1]

-

Lower Viscosity: The reduced crystallinity and increased free volume associated with the branched structure of BEPD lead to lower melt and solution viscosity, which can be beneficial for processing.[1]

Experimental Protocols

This section details the protocols for the synthesis of polyesters using BEPD via melt polycondensation, followed by characterization of the resulting polymers.

Synthesis of Polyesters by Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing polyesters from BEPD and a dicarboxylic acid (e.g., terephthalic acid or isophthalic acid).

Materials:

-

This compound (BEPD)

-

Dicarboxylic acid (e.g., Terephthalic acid, Isophthalic acid)

-

Esterification catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

Vacuum source

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation outlet connected to a condenser and collection flask.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

Stage 1: Esterification

-

Charge the reactor with the dicarboxylic acid, this compound (typically a 1:1.1 to 1:1.2 molar ratio of diacid to diol), and the antioxidant.

-

Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air.

-

Begin stirring and gradually heat the mixture to 180-220°C under a gentle stream of nitrogen.

-

The esterification reaction will commence, producing water as a byproduct, which will be collected in the distillation flask.

-

Monitor the reaction by measuring the amount of water collected. The esterification stage is typically complete when approximately 95% of the theoretical amount of water has been collected. This stage can take 2-4 hours.

Stage 2: Polycondensation

-

Once the esterification is complete, add the esterification catalyst to the reactor.

-

Gradually increase the temperature to 220-260°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

-

The polycondensation reaction will proceed with the elimination of excess diol, which will be collected in the distillation flask.

-

Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The progress of the reaction can be monitored by observing the increase in the viscosity of the melt (as indicated by the torque on the mechanical stirrer).

-

Once the desired viscosity is achieved, cool the reactor to below 180°C and break the vacuum with nitrogen.

-

Extrude the molten polyester from the reactor and allow it to cool to room temperature.

The following diagram illustrates the general workflow for the synthesis and characterization of BEPD-based polyesters.

Caption: Workflow for the synthesis and characterization of polyesters.

Characterization Protocols

Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

Instrumentation:

-

GPC system with a refractive index (RI) detector.

-

GPC columns suitable for polyesters (e.g., polystyrene-divinylbenzene columns).

-

Mobile phase: Tetrahydrofuran (THF) or Chloroform.

-

Calibration standards: Polystyrene standards of known molecular weight.

Procedure:

-

Sample Preparation: Dissolve the polyester sample in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Calibration: Prepare a series of polystyrene standards of known molecular weights and inject them into the GPC system to generate a calibration curve.

-

Sample Analysis: Inject the prepared polyester sample solution into the GPC system.

-

Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyester sample from its elution profile.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Instrumentation:

-

Differential Scanning Calorimeter.

-

Aluminum pans and lids.

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum pan and seal it with a lid.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min to erase its thermal history.

-

Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min.

-

Heat the sample again to the upper temperature at a heating rate of 10°C/min.

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.

Instrumentation:

-

Thermogravimetric Analyzer.

-

Sample pans (e.g., platinum or alumina).

-

Inert or oxidative gas supply (e.g., nitrogen or air).

Procedure:

-

Sample Preparation: Place 5-10 mg of the polyester sample into a TGA pan.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the onset of decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.

Data Presentation

The following tables provide representative data for polyesters synthesized with branched diols, illustrating the expected properties of BEPD-based polyesters.

Table 1: Representative Molecular Weight and Thermal Properties of Polyesters from a Branched Diol and Aromatic Dicarboxylic Acids

| Dicarboxylic Acid | Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |

| Terephthalic Acid | Branched Diol A | 8,500 | 12,000 | 1.4 | 65 | Amorphous |

| Isophthalic Acid | Branched Diol A | 7,900 | 11,500 | 1.5 | 60 | Amorphous |

| Terephthalic Acid | Branched Diol B | 9,200 | 13,800 | 1.5 | 72 | Amorphous |

| Isophthalic Acid | Branched Diol B | 8,800 | 13,200 | 1.5 | 68 | Amorphous |

Note: This table presents illustrative data based on polyesters synthesized from branched diols other than BEPD to demonstrate expected trends. Actual values for BEPD-based polyesters will vary depending on the specific reaction conditions.

Table 2: Representative Thermal Decomposition Temperatures of Polyesters from a Branched Diol

| Polyester System | Td (5% weight loss, °C) |

| Branched Diol A / Terephthalic Acid | 330 |

| Branched Diol A / Isophthalic Acid | 325 |

| Branched Diol B / Terephthalic Acid | 340 |

| Branched Diol B / Isophthalic Acid | 335 |

Note: This table presents illustrative data. The thermal stability of BEPD-based polyesters is expected to be in a similar range.

Logical Relationships in Polyester Synthesis

The properties of the final polyester are determined by the selection of monomers and the polymerization conditions. The following diagram illustrates these relationships.

References

Application Notes and Protocols: 2-Butyl-2-ethyl-1,3-propanediol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) as a versatile monomer in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polycarbonates. The unique branched and asymmetric structure of BEPD imparts desirable properties to the resulting polymers, such as enhanced flexibility, improved hydrolytic stability, and increased solubility.[1] This document offers detailed experimental protocols and data to guide researchers in the successful incorporation of BEPD into their polymer designs.

Introduction to this compound (BEPD)

This compound is a C9 aliphatic diol with two primary hydroxyl groups. Its branched structure, featuring both a butyl and an ethyl group on the central carbon, sterically hinders the close packing of polymer chains. This disruption of crystallinity leads to polymers with lower melting points, reduced brittleness, and enhanced solubility in common organic solvents. Furthermore, the hydrophobic nature of the alkyl side chains contributes to the improved resistance of BEPD-containing polymers to hydrolysis.

Key Attributes of BEPD in Polymer Synthesis:

-

Flexibility Enhancement: The branched structure introduces kinks in the polymer backbone, increasing segmental motion and resulting in more flexible materials.[1]

-

Improved Hydrolytic Stability: The hydrophobic side chains protect the ester, urethane, or carbonate linkages from water-induced degradation.[1]

-

Enhanced Solubility: The disruption of polymer chain packing leads to better solubility in a wider range of solvents.[1]

-

Reduced Crystallinity: The asymmetric nature of BEPD hinders the formation of highly ordered crystalline domains.

-

Lower Melt Viscosity: This property is advantageous in processing applications such as powder coatings and coil coatings.[1]

Applications in Polymer Synthesis

BEPD is a valuable monomer for a range of applications, including:

-

Coatings: Utilized in the synthesis of polyester resins for can coatings, coil coatings, and powder coatings to improve flexibility, durability, and resistance to yellowing.[2]

-

Adhesives: Incorporated into polyester and polyurethane formulations to enhance adhesion and flexibility.

-

Elastomers: Used in the production of thermoplastic polyurethanes (TPUs) and other elastomers to impart softness and improve mechanical properties.

-

Biomaterials: Its potential for creating biodegradable polyesters with tunable properties makes it a candidate for applications in drug delivery and medical devices.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of polyesters, polyurethanes, and polycarbonates using BEPD as a monomer.

Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a polyester from BEPD and a dicarboxylic acid, such as adipic acid or terephthalic acid, via a two-stage melt polycondensation.

Experimental Workflow for Polyester Synthesis

Caption: Workflow for the two-stage melt polycondensation synthesis of a BEPD-based polyester.

Materials:

-

This compound (BEPD)

-

Dicarboxylic acid (e.g., Adipic Acid, Terephthalic Acid)

-

Catalyst (e.g., Tetrabutyl Titanate (TBT), Antimony Trioxide)

-

Nitrogen gas (high purity)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Catalyst Addition: Add the catalyst at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.

-

First Stage (Esterification):

-

Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 180-220°C under a slow stream of nitrogen.

-

Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the distillation receiver.

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 220-250°C.

-

Slowly apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of excess glycol and promote the increase of the polymer's molecular weight.

-

Continue the reaction for 3-6 hours, monitoring the viscosity of the reaction mixture.

-

-

Product Recovery:

-

Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.

-

Quantitative Data for Polyester Synthesis (Representative Values)

| Parameter | Value |

| Monomer Ratio (BEPD:Dicarboxylic Acid) | 1:1 to 1.2:1 |

| Catalyst Concentration (TBT) | 0.05 - 0.1 mol% |

| Esterification Temperature | 180 - 220 °C |

| Esterification Time | 2 - 4 hours |

| Polycondensation Temperature | 220 - 250 °C |

| Polycondensation Pressure | 0.1 - 1 mmHg |

| Polycondensation Time | 3 - 6 hours |

Polyurethane Synthesis via Prepolymer Method

This protocol outlines the synthesis of a polyurethane elastomer using a prepolymer approach, where a BEPD-based polyester polyol is first reacted with a diisocyanate, followed by chain extension.

Experimental Workflow for Polyurethane Synthesis

References

Application Notes and Protocols: Polycondensation of 2-Butyl-2-ethyl-1,3-propanediol with Terephthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate), a polyester synthesized from 2-butyl-2-ethyl-1,3-propanediol (BEPD) and terephthalic acid (TPA). This document outlines the chemical basis, experimental procedures, expected outcomes, and potential applications of this polymer, particularly focusing on its utility in fields requiring materials with tailored physical properties.

Introduction

The polycondensation of diols and dicarboxylic acids is a fundamental process for the synthesis of a wide array of polyesters. The specific choice of monomers allows for the fine-tuning of the polymer's thermal and mechanical properties. This compound is a hindered diol, and its incorporation into a polyester backbone with an aromatic dicarboxylic acid like terephthalic acid is expected to yield a material with distinct characteristics. The bulky side groups (butyl and ethyl) on the diol are anticipated to disrupt chain packing, leading to a more amorphous polymer with a lower glass transition temperature and increased flexibility compared to polyesters derived from linear diols. These properties can be advantageous in applications such as coatings, adhesives, and as a toughening agent in polymer blends.

Experimental Protocols

A standard two-stage melt polycondensation procedure is recommended for the synthesis of poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate). This method involves an initial direct esterification step to form low molecular weight oligomers, followed by a polycondensation step at higher temperature and under vacuum to increase the molecular weight.

Materials and Equipment

-

Reactants:

-

This compound (BEPD), polymer grade

-

Terephthalic acid (TPA), polymer grade

-

-

Catalyst:

-

Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (TIPT)

-

-

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and a vacuum port

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Inert gas supply (Nitrogen or Argon)

-

Protocol 1: Two-Stage Melt Polycondensation

Stage 1: Direct Esterification

-

Reactor Setup: Charge the glass reactor with equimolar amounts of this compound and terephthalic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss due to volatilization.

-

Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst loading is 200-400 ppm of Antimony(III) oxide relative to the weight of the final polymer.

-

Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

-

Heating and Reaction: Begin stirring and gradually heat the reaction mixture to a temperature of 190-220°C. Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser.

-

Monitoring: Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

-

Temperature Increase: After the esterification stage, gradually increase the temperature of the reaction mixture to 240-260°C.

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining water and any excess diol, driving the polymerization reaction forward.

-

Monitoring Polymer Viscosity: As the polycondensation proceeds, the viscosity of the molten polymer will increase. The reaction is typically monitored by observing the torque on the mechanical stirrer.

-

Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved.

-

Product Recovery: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be extruded from the reactor or dissolved in a suitable solvent for further purification if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the polycondensation of this compound with terephthalic acid. It is important to note that specific values for the homopolymer are not widely reported in the literature; therefore, the data presented here is based on typical values for analogous polyester systems and copolymers containing BEPD.

Table 1: Reaction Parameters for Two-Stage Melt Polycondensation

| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |

| Temperature | 190 - 220°C | 240 - 260°C |

| Pressure | Atmospheric (N₂ flow) | < 1 mmHg |

| Time | 2 - 4 hours | 2 - 3 hours |

| Catalyst | Antimony(III) oxide | Antimony(III) oxide |

| Catalyst Conc. | 200 - 400 ppm | 200 - 400 ppm |

Table 2: Expected Properties of Poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate)

| Property | Expected Value | Method of Analysis |

| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mw) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC (Mw/Mn) |

| Glass Transition Temperature (Tg) | 40 - 60°C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | Amorphous or low Tm (<150°C) | Differential Scanning Calorimetry (DSC) |

| Inherent Viscosity | 0.4 - 0.7 dL/g | Viscometry |

Mandatory Visualization

Caption: Reaction scheme for the two-stage polycondensation.

Caption: General experimental workflow for melt polycondensation.

Application Notes and Protocols for the Use of 2-Butyl-2-ethyl-1,3-propanediol in Polyurethane Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) in the synthesis of polyurethanes. This document details the advantages of incorporating BEPD, presents comparative data on the resulting polymer properties, and offers detailed experimental protocols for synthesis and characterization.

Introduction to this compound in Polyurethanes

This compound is an aliphatic diol that serves as a valuable building block in the production of polyurethane materials.[1][2][3] It is primarily used as a chain extender or as a monomer in the synthesis of polyester polyols, which then react with isocyanates to form polyurethanes.[1] The unique branched structure of BEPD, with its butyl and ethyl side chains, imparts specific desirable properties to the final polyurethane product.

The incorporation of BEPD into the polyurethane backbone disrupts the polymer chain linearity that would be expected from a linear diol like 1,4-butanediol (BDO). This structural difference leads to several beneficial effects on the material's properties, including:

-

Increased Flexibility and Reduced Brittleness: The branched structure of BEPD hinders the close packing of polymer chains, reducing crystallinity and leading to more flexible and less brittle materials.

-

Improved Hydrolytic Stability: The hydrophobic nature of the butyl and ethyl side chains in BEPD enhances the resistance of the polyurethane to degradation by water.

-

Enhanced Solubility and Compatibility: BEPD can improve the solubility of the resulting polyester polyols in various solvents and their compatibility with other components in a formulation.

-

Lowered Viscosity: The use of BEPD can lead to lower viscosity polyester polyols, which can be advantageous in processing.[1]

These properties make BEPD-containing polyurethanes suitable for a wide range of applications, including coatings, adhesives, sealants, and elastomers.

Data Presentation: Comparative Properties of Polyurethanes

The following tables summarize the expected quantitative differences in the properties of polyurethanes synthesized using this compound (BEPD) as a chain extender compared to those synthesized with the more conventional linear chain extender, 1,4-butanediol (BDO). The data is representative and aims to highlight the functional impact of the chain extender's structure.

Table 1: Comparative Mechanical Properties of Polyurethanes

| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (BEPD) | Reference |

| Tensile Strength | Higher | Lower to Moderate | [4][5] |

| Elongation at Break | Moderate | Higher | |

| Hardness (Shore A/D) | Higher | Lower | [4] |

| Tear Strength | Good | Good to Excellent | |

| Flexibility | Good | Excellent |

Table 2: Comparative Thermal Properties of Polyurethanes

| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (BEPD) | Reference |

| Glass Transition Temperature (Tg) of Soft Segment | Typical for Polyol | Slightly Lower | [6] |

| Glass Transition Temperature (Tg) of Hard Segment | Higher | Lower | [6] |

| Thermal Stability (Onset of Decomposition) | Good | Good |

Table 3: Comparative Chemical Resistance of Polyurethanes

| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (BEPD) | Reference |

| Hydrolytic Resistance | Good | Excellent | [5] |

| Oil and Solvent Resistance | Good | Good to Excellent | |

| Acid and Base Resistance | Fair to Good | Fair to Good |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polyurethanes using this compound.

Protocol 1: Synthesis of Polyester Polyol using BEPD

This protocol describes the synthesis of a polyester polyol, which can subsequently be used to produce a polyurethane.

Materials:

-

This compound (BEPD)

-

Diacid (e.g., Adipic Acid)

-

Esterification catalyst (e.g., Tin(II) octoate)

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charge the reaction vessel with the desired molar ratio of BEPD and the diacid. A typical starting point is a molar ratio slightly in excess of diol to diacid to ensure hydroxyl termination.

-

Begin stirring and purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Slowly heat the mixture to 150-160°C under a continuous nitrogen blanket.

-

Once the mixture is molten and homogenous, add the esterification catalyst (typically 0.05-0.1% by weight of the total reactants).

-

Gradually increase the temperature to 200-220°C. Water will begin to distill off as the esterification reaction proceeds.

-

Continue the reaction, monitoring the amount of water collected. The reaction is considered complete when the collection of water ceases and the acid value of the mixture drops to a desired low level (e.g., < 2 mg KOH/g).

-

Cool the resulting polyester polyol to room temperature under a nitrogen blanket.

-

Characterize the polyol for its hydroxyl value, acid value, and viscosity.

Protocol 2: Synthesis of Polyurethane via the Prepolymer Method using BEPD as a Chain Extender

This protocol details the two-step prepolymer method for polyurethane synthesis.

Materials:

-

Polyester polyol or Polyether polyol (e.g., Polytetrahydrofuran - PTHF)

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

-

This compound (BEPD) as the chain extender

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Dry solvent (e.g., Dimethylformamide - DMF, if solution polymerization is desired)

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet.

Procedure:

Step 1: Prepolymer Formation

-

Dry the polyol and BEPD under vacuum at 80-100°C for at least 2 hours to remove any residual moisture.

-

Charge the reaction vessel with the dried polyol.

-

Under a nitrogen atmosphere, heat the polyol to 60-70°C with stirring.

-

Add the diisocyanate to the reactor. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.[7]

-

Maintain the reaction temperature at 70-80°C and monitor the progress of the reaction by titrating for the isocyanate content (%NCO). The reaction is complete when the %NCO reaches the theoretical value.

Step 2: Chain Extension

-

Cool the prepolymer to 50-60°C. If performing a solution polymerization, dissolve the prepolymer in a dry solvent at this stage.

-

In a separate container, prepare a solution of the dried BEPD in the same solvent (if applicable).

-

Slowly add the BEPD solution to the stirring prepolymer. The amount of BEPD should be calculated to react with the remaining isocyanate groups. The final NCO:OH ratio should be close to 1.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight).

-

Continue stirring at 60-70°C for 1-2 hours until the viscosity of the mixture increases significantly, indicating polymer formation.

-

Pour the resulting polyurethane solution onto a release-coated surface and cure in an oven at a temperature and time determined by the specific formulation (e.g., 80-100°C for several hours).

-

Post-cure the polymer at room temperature for several days to ensure complete reaction.

Protocol 3: Characterization of the Synthesized Polyurethane

1. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Objective: To confirm the formation of the urethane linkage and the consumption of isocyanate groups.

-

Procedure:

-

Obtain a thin film of the polyurethane.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-